molecular formula C10H9F3N2S B2503681 2-(Ethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 206280-66-2

2-(Ethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2503681
CAS No.: 206280-66-2
M. Wt: 246.25
InChI Key: QQOOEMDDZZDXTK-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine derivative characterized by a trifluoromethyl group at position 4, a methyl group at position 6, and an ethylsulfanyl substituent at position 2. This compound is cataloged under CAS numbers such as 608492-93-9, with a molecular formula of C₁₆H₁₃F₃N₂OS and a molecular weight of 338.35 g/mol .

Properties

IUPAC Name

2-ethylsulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2S/c1-3-16-9-7(5-14)8(10(11,12)13)4-6(2)15-9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOOEMDDZZDXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=C1C#N)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors such as β-ketoesters and ammonia or amines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under conditions that promote electrophilic substitution.

    Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be added via nucleophilic substitution reactions using ethylthiol (C₂H₅SH) and appropriate leaving groups.

    Incorporation of the Carbonitrile Group: The carbonitrile group is typically introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.

    Substitution: The trifluoromethyl and ethylsulfanyl groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbonitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyridine Derivatives with Thioether Groups

2-(Ethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 608492-93-9)

  • Key Features : Incorporates a 4-methoxyphenyl group at position 6, enhancing aromatic stacking interactions.
  • Comparison : The 4-methoxyphenyl substituent increases molecular weight (370.42 g/mol vs. 338.35 g/mol) and may improve lipophilicity (logP) compared to the methyl-substituted analogue .

2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile Key Features: A chloropyridinylmethyl group replaces the ethylsulfanyl chain. This compound is discontinued in commercial catalogs, suggesting synthesis or stability challenges .

Pyrimidine Carbonitriles with Trifluoromethyl Groups

6-(2-Amino-5-(trifluoromethyl)phenyl)pyrimidine-4-carbonitrile Key Features: Pyrimidine core with an aminophenyl group. Synthesized via nucleophilic substitution (KCN) with 38% yield . Comparison: The pyrimidine ring (vs. The amino group enhances solubility but may reduce metabolic stability .

Biological Activity

2-(Ethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented with the following structural formula:

C9H8F3NS\text{C}_9\text{H}_8\text{F}_3\text{N}\text{S}

This structure includes a pyridine ring substituted with an ethylsulfanyl group, a trifluoromethyl group, and a carbonitrile functional group.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
  • Anti-inflammatory Properties
  • Enzyme Inhibition

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, a study on related pyridine derivatives demonstrated their ability to inhibit tumor growth in various cancer cell lines.

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)25.72 ± 3.95Induction of apoptosis
Compound BU87 (glioblastoma)45.2 ± 13.0Cytotoxicity through cell cycle arrest

The specific impact of this compound on cancer cell lines remains to be fully elucidated, but it is hypothesized that the trifluoromethyl group enhances its bioactivity.

Anti-inflammatory Properties

Inhibitors of p38 MAP kinase are known for their anti-inflammatory effects. Compounds similar to this compound have been evaluated for their ability to inhibit cytokine production, which is crucial in inflammatory diseases.

Case Study: p38 MAPK Inhibition
A notable study indicated that certain pyridine derivatives significantly reduced TNFα production in vitro, suggesting potential for treating autoimmune diseases.

Enzyme Inhibition

The compound's structural characteristics suggest it may inhibit various enzymes involved in metabolic pathways. For example, related compounds have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a role in inflammation and pain.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Effectiveness
COX-10.31Moderate
COX-23.11High

Research Findings and Future Directions

Recent studies have focused on the synthesis and modification of pyridine derivatives to enhance their biological activity. Research has shown that modifications at specific positions on the pyridine ring can significantly alter the pharmacological profile of these compounds.

Future Research Directions:

  • Mechanistic Studies: Further exploration of how structural modifications affect biological activity.
  • In Vivo Studies: Testing the efficacy and safety profiles in animal models.
  • Clinical Trials: Evaluating therapeutic potential in human subjects.

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